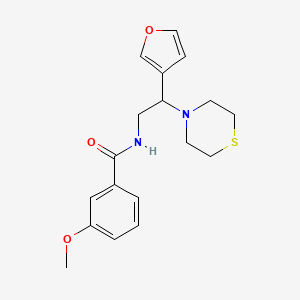

N-(2-(呋喃-3-基)-2-硫吗啉基乙基)-3-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furan is a five-membered aromatic heterocycle containing one oxygen atom . Benzamides are a class of compounds containing a benzene ring and an amide group. The compound you mentioned seems to be a complex molecule that contains these structures.

Chemical Reactions Analysis

Furan and benzamide moieties can undergo a variety of chemical reactions. Furan can participate in electrophilic substitution, oxidation, and cycloaddition reactions . Benzamides can undergo reactions such as hydrolysis, reduction, and various substitution reactions.科学研究应用

铑(III)催化的定向C-H烯烃化

通过N-甲氧基苯甲酰胺的定向C-H键活化进行的有效的Rh(III)催化的氧化烯烃化展示了该化学物质在选择性形成过程中的效用。在此背景下,N-O键的内部氧化剂性质因其温和、实用和高产率的性质而受到重视,展示了通过定向/氧化基团的简单取代基修饰合成有价值的四氢异喹啉酮产品的多功能性(Rakshit等人,2011年)。

生物还原活化前药系统

探索了该化学框架作为生物还原活化前药系统的潜在应用。这涉及取代3-苯基丙烯酰叠氮化物的合成和环化,从而产生在仿生还原后可以在缺氧性实体瘤中选择性释放治疗药物的化合物(Berry等人,1997年)。

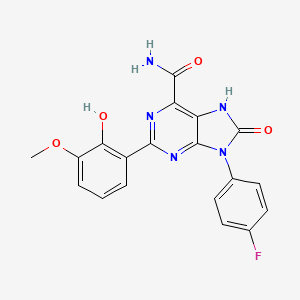

抗癌和抗血管生成活性

表现出有效的抗癌和抗血管生成活性的新型3-芳基氨基苯并呋喃衍生物突出了该化学物质在医学研究中的潜力。这些化合物已显示出对癌细胞的显着抗增殖活性、对微管蛋白聚合的抑制作用以及在小鼠模型中的体内抗肿瘤活性,表明它们在癌症治疗研究中的效用(Romagnoli等人,2015年)。

抗结核活性

关于N-(呋喃-2-基-甲基)-N-(苯基(喹啉-3-基)甲基)乙酰胺衍生物的合成和表征的研究表明了在结核病治疗中的潜在应用。这些衍生物的体外抗结核活性展示了此类化合物在开发新的治疗剂中的相关性(Bai等人,2011年)。

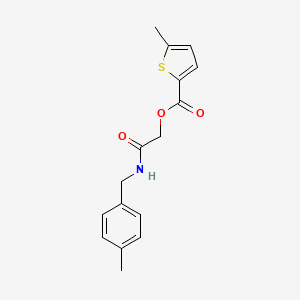

药物设计中的构象偏好

对基于呋喃和噻吩的芳基酰胺的构象偏好的研究提供了对其在药物设计中的应用的见解,特别是作为折叠块。了解分子内氢键和几何模式对这些化合物构象的影响有助于预测折叠块结构,这对于设计更有效的药物至关重要(Galan等人,2013年)。

作用机制

Target of Action

Furan derivatives have been reported to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, and calcium channel blockers .

Mode of Action

It’s known that furan derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, they can act as inhibitors or agonists, modulating the activity of their target proteins .

Biochemical Pathways

Furan derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The presence of the furan ring in drug molecules is known to improve pharmacokinetic characteristics, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives are known for their broad spectrum of biological activities, which can result in various cellular effects depending on the specific derivative and its target .

属性

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-22-16-4-2-3-14(11-16)18(21)19-12-17(15-5-8-23-13-15)20-6-9-24-10-7-20/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXJQYWUAXWHTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC(C2=COC=C2)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)

![N-(4-ethylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769328.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2769335.png)

![Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2769339.png)

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2769342.png)

![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2769344.png)